molecular formula C13H21NO4 B3026976 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1201186-86-8

4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B3026976
CAS RN: 1201186-86-8
M. Wt: 255.31
InChI Key: MYRVWLDKDQQUCS-UHFFFAOYSA-N
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Description

The compound "4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid" is a structurally complex molecule that is part of a broader class of bicyclic compounds with potential pharmacological applications. The core structure of this compound is a bicyclic heptane, which is a seven-membered ring system. This core is functionalized with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid moiety. The Boc group is commonly used in organic synthesis to protect amines during reaction sequences.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in the literature. For instance, the synthesis of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids has been described, showcasing the ability to conformationally lock the molecules by placing the N-Boc-amino groups in specific positions . Another study reports the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is a similar compound, indicating the versatility of synthetic approaches for such bicyclic structures . Additionally, an efficient scalable route has been developed for the synthesis of a related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which demonstrates the potential for large-scale production .

Molecular Structure Analysis

The molecular structure of bicyclic compounds like the one is characterized by a rigid framework that can influence the spatial orientation of attached functional groups. The X-ray crystal structures of similar compounds have shown that the bicyclic core can adopt a boat-like conformation, which is largely unaffected by various substitution patterns . This conformational rigidity is important for the design of molecules with fixed pharmacophoric groups for potential drug development.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these bicyclic compounds often include steps such as protection/deprotection of functional groups, stereoselective synthesis, and purification techniques like chromatography. The synthesis of the related compounds has demonstrated the use of diastereomeric salt formation and chiral stationary phase chromatography for optical resolution . The innovative approach in the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate includes an epimerization/hydrolysis step to avoid tedious purification .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid" are not detailed in the provided papers, the properties of similar bicyclic compounds can be inferred. These compounds are likely to have high melting points due to their rigid structures and may exhibit specific optical activity due to the presence of chiral centers. The Boc group is known to be stable under acidic conditions but can be removed under acidic or basic conditions when desired, which is a key consideration in the synthesis and subsequent reactions of these compounds .

Scientific Research Applications

Synthesis and Stereochemistry

  • A study by Bakonyi et al. (2013) developed a synthesis for stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening known procedures for synthesizing these unnatural amino acids and providing insight into cis-selectivity via ab initio calculations (Bakonyi et al., 2013).

Glycosidase Inhibition and Peptide Analogues

  • Moreno‐Vargas et al. (2003) synthesized enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane, which were evaluated as glycosidase inhibitors and as nonpeptide scaffolds for peptide analogues, indicating potential biomedical applications (Moreno‐Vargas et al., 2003).

Development of Glutamic Acid Analogue

  • Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue using 7-azabicyclo[2.2.1]heptane, highlighting the molecule's utility in creating biochemically relevant compounds (Hart & Rapoport, 1999).

Peptidomimetics and Conformational Probes

  • Campbell and Rapoport (1996) described a method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids, useful for generating peptidomimetics and conformational probes (Campbell & Rapoport, 1996).

Conformational Locking for Pharmacophore Design

  • Vorberg et al. (2017) synthesized 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, demonstrating the use of the bicyclic core for conformational locking of pharmacophores, important in drug design (Vorberg et al., 2017).

Catalysis and Chemical Transformations

  • Heydari et al. (2007) explored the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a reaction pertinent to the chemical modification of amino acids and peptides (Heydari et al., 2007).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13-6-4-12(8-13,5-7-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRVWLDKDQQUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138588
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

1201186-86-8
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201186-86-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate (2.21 g, 8.20 mmol) in THF (27 mL) and MeOH (14 mL) was added aqueous NaOH (1 N, 20.0 mL, 20.0 mmol). The mixture was stirred at room temperature for about 16 h and concentrated to dryness under reduced pressure. Water (25 mL) was added to the remaining residue and the mixture was extracted with Et2O (2×25 mL) and the Et2O extracts were discarded. The aqueous layer was acidified to about pH 4 using aqueous 6 N HCl and extracted with Et2O (3×10 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to dryness under reduced pressure to provide 4-(tert-butoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid as an off-white solid (1.69 g, 81%): 1H NMR (400 MHz, DMSO-d6) δ 12.07 (s, 1H), 7.00 (s, 1H), 2.00-1.69 (m, 6H), 1.67-1.45 (m, 4H), 1.37 (s, 9H).
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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